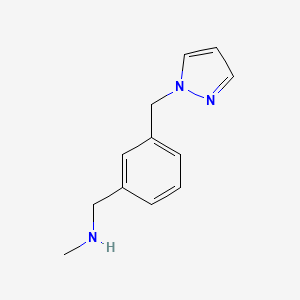

N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine

Description

N-Methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine (CAS: 892502-10-2) is a benzylamine derivative featuring a pyrazole ring linked via a methylene group to the benzylamine scaffold. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol . This compound is commercially available (e.g., Thermo Scientific) at 90% purity and is used in research for applications ranging from medicinal chemistry to catalysis due to its heterocyclic and amine functionalities .

Properties

IUPAC Name |

N-methyl-1-[3-(pyrazol-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-13-9-11-4-2-5-12(8-11)10-15-7-3-6-14-15/h2-8,13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKBCAGRFVIQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594633 | |

| Record name | N-Methyl-1-{3-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892502-10-2 | |

| Record name | N-Methyl-1-{3-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrazole with Benzyl Halides

A common initial step involves the nucleophilic substitution of pyrazole nitrogen with benzyl bromide or methyl 3-(bromomethyl)benzoate derivatives. This reaction is typically carried out under basic conditions to promote the formation of the N-alkylated pyrazole intermediate.

- Reaction conditions: The alkylation is performed in aprotic solvents such as tetrahydrofuran (THF) or ethanol, often in the presence of bases like triethylamine or sodium hydride.

- Temperature: Mild heating (40°C to 60°C) is used to drive the reaction to completion.

- Yields: High yields (typically above 80%) are reported for this step, indicating efficient alkylation.

Amine Functionalization and Reduction

Following alkylation, the nitro or ester groups on the benzyl moiety can be reduced or transformed into amines via catalytic hydrogenation or chemical reduction.

- Reduction agents: Sodium borohydride (NaBH4) in the presence of nickel chloride (NiCl2) or palladium on carbon (Pd/C) under hydrogen atmosphere.

- Conditions: Hydrogenation is carried out at room temperature or slightly elevated temperatures, often overnight to ensure complete reduction.

- Purification: The crude amine is isolated by filtration and recrystallization to obtain the pure N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine.

Amide Coupling and Further Modifications

In some synthetic routes, the amine intermediate undergoes amide coupling reactions with carboxylic acid derivatives using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Reaction conditions: Typically performed in dimethylformamide (DMF) or dichloromethane (DCM) with a base like triethylamine at room temperature.

- Outcome: This step allows the introduction of additional functional groups or modification of the benzylamine scaffold, useful for structure-activity relationship studies.

Purification and Isolation

The final compound is often purified by:

- Extraction: Washing organic layers with aqueous sodium bicarbonate, sodium chloride solutions, and deionized water to remove impurities.

- Crystallization: Cooling the reaction mixture to induce crystallization, often aided by the addition of glacial acetic acid or toluene washes.

- Drying: Air drying or use of vacuum ovens at controlled temperatures (40°C to 45°C) for extended periods (15-20 hours) to obtain the solid product.

Representative Preparation Procedure (Summary Table)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole + methyl 3-(bromomethyl)benzoate, base | Alkylation in THF or ethanol, 40-60°C | >80 | Formation of N-alkylated pyrazole |

| 2 | Reduction: NaBH4/NiCl2 or Pd/C + H2 | Reduction of nitro or ester groups | 75-90 | Catalytic hydrogenation or chemical reduction |

| 3 | Amide coupling: HBTU, base, DMF/DCM | Amide formation for further modification | 70-85 | Optional step depending on target compound |

| 4 | Workup: Washing with aqueous NaHCO3, NaCl, water | Extraction and purification | - | Removal of impurities |

| 5 | Crystallization: Cooling with acetic acid/toluene | Solid isolation and drying | - | Final product isolation |

Detailed Research Findings and Notes

- The alkylation step is highly efficient, with reaction times ranging from 2 to 6 hours depending on the scale and solvent system.

- Use of bases such as triethylamine or pyridine facilitates the alkylation and neutralizes acidic byproducts.

- Reduction steps employing Pd/C under hydrogen atmosphere yield high purity amines with minimal side reactions; however, reaction monitoring is essential to avoid over-reduction.

- Purification protocols involving aqueous washes and crystallization ensure removal of inorganic salts and unreacted starting materials, critical for obtaining analytically pure compounds suitable for biological testing.

- The process is amenable to scale-up, with reported yields consistently above 80%, indicating robustness and reproducibility.

- Environmental considerations include the choice of solvents and reagents; some patents emphasize the use of fatty alcohols and environmentally benign drying agents to minimize waste and hazards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzylamine or pyrazole ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzylamine or pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as a Drug Intermediate

N-Methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine serves as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features allow it to interact effectively with biological targets, making it a valuable scaffold in drug design.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound exhibit promising activity against certain neurological conditions. For instance, studies have shown that pyrazole derivatives can modulate neurotransmitter systems, which is crucial for the treatment of disorders such as depression and anxiety .

Agricultural Chemistry

Enhancement of Agrochemical Efficacy

In agricultural applications, N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine is utilized in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields.

Data Table: Agrochemical Applications

| Compound | Application | Effectiveness |

|---|---|---|

| N-Methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine | Pesticide formulation | Increased pest resistance |

| Other Pyrazole Derivatives | Herbicide formulation | Enhanced weed control |

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

This compound is employed in biochemical research to study enzyme inhibition and receptor binding. It aids in understanding biological pathways and mechanisms of action at the molecular level.

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine was shown to effectively inhibit specific enzymes involved in metabolic pathways associated with cancer cell proliferation . This highlights its potential as a therapeutic agent.

Material Science

Development of Novel Materials

N-Methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine is also significant in material science, particularly in creating polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors.

Data Table: Material Properties

| Material Type | Property Enhanced | Application |

|---|---|---|

| Polymers | Durability | Coatings for industrial applications |

| Coatings | Environmental Resistance | Protective layers for various surfaces |

Diagnostic Tools

Role in Disease Detection

The compound is being explored for its potential in developing diagnostic agents that aid in the detection of various diseases through advanced imaging techniques. Its ability to bind selectively to biological targets makes it a candidate for imaging agents .

Mechanism of Action

The mechanism of action of N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring and benzylamine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

N-Methyl-3-(1-Methyl-1H-pyrazol-3-yl)benzylamine

- Molecular Formula : C₁₂H₁₅N₃ (same as the parent compound).

- Key Difference : Methyl substitution at the 3-position of the pyrazole ring instead of the 1-position.

- Available at higher purity (95–99%) from suppliers like LeapChem and AmadisChem .

N-Methyl-3-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]benzylamine

- Molecular Formula : C₁₂H₁₅N₅ (due to the triazole ring).

- Key Difference : Replacement of pyrazole with a 1,2,3-triazole ring.

- Synthesis : Prepared via phosphoric acid-mediated reactions, yielding an orange oil with quantitative efficiency .

- Applications : Investigated in multi-target anti-Alzheimer drug discovery, highlighting the role of heterocycle choice in biological activity .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₃H₁₉NO₂.

- Key Difference : Benzamide core with an N,O-bidentate directing group instead of benzylamine.

- Applications : Utilized in metal-catalyzed C–H bond functionalization, emphasizing the importance of functional groups in directing reactivity .

Physicochemical and Functional Properties

Biological Activity

N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine is a pyrazole-based compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine

The synthesis of N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine typically involves the reaction of benzylamine with 1H-pyrazole derivatives. The methodologies often include:

- Mannich Reaction : This reaction utilizes formaldehyde and primary amines to generate various pyrazole derivatives, including N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine.

- Catalytic Methods : Iron-catalyzed routes have been employed to synthesize substituted pyrazoles, showcasing good yields and regioselectivity .

Anticancer Properties

N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine has been investigated for its anticancer potential. Preliminary studies indicate that derivatives of pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine have shown:

- Submicromolar Antiproliferative Activity : Some analogs demonstrated effective inhibition of cancer cell lines through modulation of autophagy and mTORC1 signaling pathways .

The compound's ability to disrupt autophagic flux under nutrient-deficient conditions suggests it could selectively target cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring and the benzylamine moiety significantly influence the biological activity of the compounds. Key findings include:

- Substituent Effects : The introduction of various substituents on the pyrazole ring can enhance antibacterial and anticancer activities.

| Substituent Type | Effect on Activity |

|---|---|

| Methyl Group | Increases potency |

| Halogen Substituents | Varies activity levels |

| Alkoxy Groups | Enhances solubility |

These insights provide a foundation for further optimization of the compound's pharmacological profile.

Case Studies

Several studies have documented the biological effects of pyrazole derivatives similar to N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine:

- Antibacterial Study : A recent study evaluated a series of pyrazole derivatives against multi-drug resistant bacteria, highlighting their potential as new antibacterial agents .

- Anticancer Investigation : Another investigation focused on the modulation of autophagy in pancreatic cancer cells, demonstrating that certain pyrazole derivatives could effectively induce apoptosis through mTORC1 inhibition .

Q & A

Q. What are the key synthetic routes for preparing N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving benzylamine derivatives and pyrazole-containing precursors. For example, analogous protocols involve reacting halogenated benzylamines with pyrazole derivatives in polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions . To minimize side reactions such as cross-linking (common in benzylamine functionalization), use a 50-fold excess of amine to suppress inter- or intra-chain interactions, as demonstrated in polymer nanoparticle derivatization studies .

Q. How is N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine characterized structurally?

- Methodological Answer : Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to identify characteristic peaks (e.g., pyrazole protons at δ 7.5–8.5 ppm and benzylamine methyl groups at δ 2.2–2.5 ppm). High-resolution mass spectrometry (HRMS) with an exact mass of 201.1312 Da (C₁₂H₁₅N₃) is critical for molecular weight validation . X-ray crystallography is less common due to challenges in obtaining single crystals but has been applied to related pyrazole-benzylamine analogs .

Q. What are common side reactions during functionalization of benzylamine derivatives like this compound?

- Methodological Answer : Cross-linking is a major concern during reactions involving epoxy or alkylating agents. For instance, secondary amines formed during epoxy ring-opening can react further with electrophilic groups, leading to polymerized byproducts. Mitigation strategies include:

- Using excess amine to shift equilibrium toward desired products .

- Employing sterically hindered reagents to reduce nucleophilic attack on intermediates.

Advanced Research Questions

Q. How can computational tools aid in optimizing reaction conditions for synthesizing this compound?

- Methodological Answer : Density functional theory (DFT) calculations predict reaction pathways and transition states, helping identify optimal temperatures and catalysts. For example, Simul 5 software accurately models ion migration behavior in buffer systems, which can be adapted to predict solvent effects on reaction kinetics . Molecular docking studies (e.g., using AutoDock Vina) also assess the compound’s binding affinity for target proteins in drug discovery workflows .

Q. What analytical challenges arise in quantifying N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine in biological matrices, and how are they resolved?

- Methodological Answer : Challenges include low bioavailability and matrix interference. Solutions involve:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use deuterated internal standards (e.g., d₃-methyl analogs) to improve quantification accuracy .

- Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges to enhance detection limits.

- Ion mobility spectrometry (IMS) : Differentiate isobaric metabolites in complex mixtures .

Q. How does the pyrazole moiety influence the compound’s bioactivity in medicinal chemistry applications?

- Methodological Answer : The pyrazole ring enhances hydrogen bonding with target proteins (e.g., kinases or GPCRs) and improves metabolic stability. For example:

- Anti-Alzheimer studies : Pyrazole derivatives inhibit acetylcholinesterase (AChE) via π-π stacking with aromatic residues in the active site .

- Anti-inflammatory activity : Substitutions at the pyrazole N1 position modulate COX-2 selectivity .

- In vitro screening : Use glucose uptake assays in hepatocytes or MTT assays in cancer cell lines to quantify efficacy .

Q. What strategies are effective for resolving contradictions in reported pharmacological data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences or IC₅₀ determination methods). Resolve by:

- Standardized protocols : Adhere to NIH/WHO guidelines for dose-response experiments.

- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers.

- Structural analogs : Compare bioactivity of derivatives (e.g., methyl vs. trifluoromethyl substitutions) to isolate structure-activity relationships .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-UV at 254 nm.

- Forced degradation : Expose to oxidative (H₂O₂), photolytic (ICH Q1B guidelines), and thermal stress (60°C, dry heat).

- Data interpretation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., 25°C) .

Q. What are best practices for handling hygroscopic or air-sensitive derivatives of this compound?

- Methodological Answer :

- Storage : Use argon-purged vials with desiccants (e.g., silica gel) at –20°C.

- Synthesis : Conduct reactions in Schlenk flasks under nitrogen atmosphere.

- Characterization : Prepare NMR samples in deuterated solvents (e.g., DMSO-d₆) immediately before analysis to minimize moisture uptake .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

Discrepancies may stem from polymorphic forms or impurities. Resolve by: - Powder X-ray diffraction (PXRD) : Compare crystallinity of batches.

- Dynamic light scattering (DLS) : Assess aggregation in aqueous solutions.

- Co-solvency studies : Use water-miscible solvents (e.g., DMSO) to enhance apparent solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.